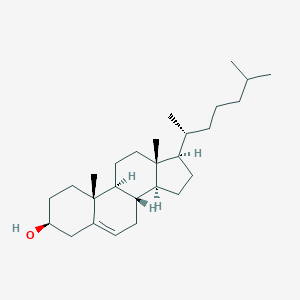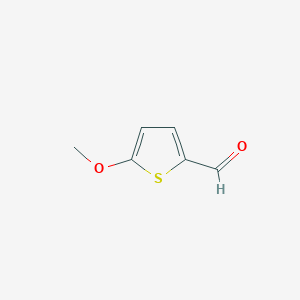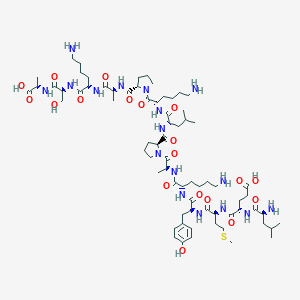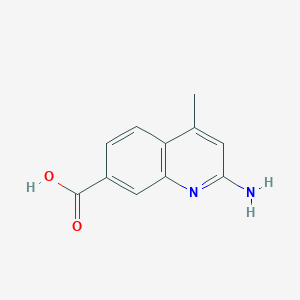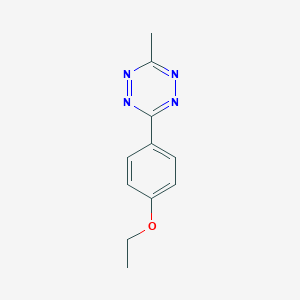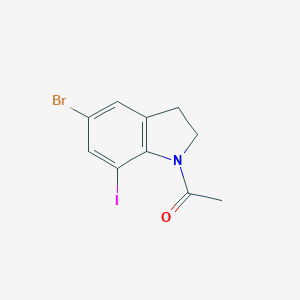
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine, also known as DPI, is a chemical compound that is commonly used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. DPI is widely used in the study of oxidative stress, inflammation, and other cellular processes that are influenced by ROS.
作用機序
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine works by inhibiting the activity of NADPH oxidase, an enzyme that is involved in the production of ROS in cells. NADPH oxidase generates ROS by transferring electrons from NADPH to oxygen, resulting in the production of superoxide anion. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine inhibits this process by binding to the flavin adenine dinucleotide (FAD) cofactor of NADPH oxidase, preventing the transfer of electrons and the subsequent production of ROS.
Biochemical and Physiological Effects
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has a number of biochemical and physiological effects that are related to its ability to inhibit the production of ROS. It has been shown to reduce oxidative stress in a variety of cell types, and to protect cells from damage caused by ROS. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of extracellular matrix proteins, suggesting that it may have a role in the prevention of tissue damage.
実験室実験の利点と制限
One of the main advantages of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is its potency as an inhibitor of NADPH oxidase. It is also relatively easy to synthesize and is commercially available from a number of suppliers. However, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has some limitations for use in lab experiments. It has been shown to have some off-target effects, and its use can lead to the accumulation of other reactive oxygen species such as hydrogen peroxide. Additionally, 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research involving 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine. One area of interest is the development of more specific inhibitors of NADPH oxidase that do not have off-target effects. Another area of interest is the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine in the study of diseases such as cancer and neurodegenerative disorders, where oxidative stress is thought to play a role. Finally, there is interest in the use of 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine as a therapeutic agent for the treatment of diseases that are characterized by excessive ROS production.
合成法
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,3-dihydroindene-2-carboxylic acid with isobutyraldehyde and methylamine. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine.
科学的研究の応用
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine is widely used in scientific research as a tool to study the role of ROS in various cellular processes. It has been shown to inhibit the production of ROS in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine has also been used to study the role of ROS in diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
特性
CAS番号 |
122393-67-3 |
|---|---|
製品名 |
1,1-Dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC名 |
1,1-dimethyl-6-propan-2-yl-2,3-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C14H22N2/c1-8(2)10-7-11-9(12(15)13(10)16)5-6-14(11,3)4/h7-8H,5-6,15-16H2,1-4H3 |
InChIキー |
URDKHFWDDRKILL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
正規SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C(=C1N)N |
同義語 |
1H-Indene-4,5-diamine, 2,3-dihydro-1,1-dimethyl-6-(1-methylethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




